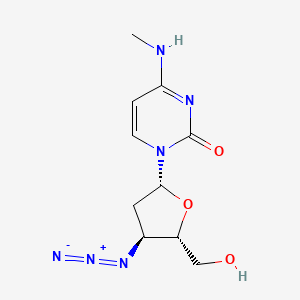

Cytidine, 3'-azido-2',3'-dideoxy-N-methyl-

Description

Historical Context of 3'-Azido-2',3'-dideoxynucleosides

The history of 3'-azido-2',3'-dideoxynucleosides is intrinsically linked to the urgent search for effective treatments for the Human Immunodeficiency Virus (HIV) infection and Acquired Immunodeficiency Syndrome (AIDS). In the 1980s, researchers identified 3'-azido-3'-deoxythymidine (zidovudine, or AZT) as a potent inhibitor of HIV reverse transcriptase. This discovery marked a pivotal moment in antiretroviral therapy and spurred the synthesis and evaluation of a wide array of related compounds.

Following the success of AZT, other 2',3'-dideoxynucleoside analogs, such as 2',3'-dideoxycytidine (ddC) and 2',3'-dideoxyinosine (ddI), were investigated for their anti-HIV activity. nih.gov These compounds, once phosphorylated within the cell to their active triphosphate forms, act as competitive inhibitors and chain terminators of the viral reverse transcriptase enzyme. The introduction of an azido (B1232118) group at the 3' position of the sugar moiety was found to be a particularly effective modification for conferring potent antiviral properties. The development of these early nucleoside analogs laid the foundation for combination antiretroviral therapy, which remains a standard of care for HIV infection.

Structural Classification within Dideoxynucleoside Analogs

Cytidine (B196190), 3'-azido-2',3'-dideoxy-N-methyl- belongs to the family of dideoxynucleoside analogs. The defining feature of this class is the absence of hydroxyl groups at both the 2' and 3' positions of the sugar ring. This structural modification is critical to their mechanism of action as chain-terminating inhibitors of DNA polymerases, including viral reverse transcriptases.

The key structural features of Cytidine, 3'-azido-2',3'-dideoxy-N-methyl- are:

A Dideoxyribose Sugar: The lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating the elongation of the DNA chain.

A 3'-Azido Group: The presence of an azido (N3) group at the 3' position is a hallmark of this subclass of dideoxynucleosides and is crucial for its biological activity.

A Cytosine Base: The nucleobase is cytosine.

An N-Methyl Group: The distinguishing feature of this specific analog is the methylation of the cytosine base. The precise position of the methyl group on the nitrogen atom of the cytosine ring would influence its hydrogen bonding capabilities and interaction with viral enzymes.

The table below provides a structural comparison of Cytidine, 3'-azido-2',3'-dideoxy-N-methyl- with related dideoxynucleoside analogs.

| Compound Name | Sugar Moiety | 3' Modification | Nucleobase | Base Modification |

| Cytidine, 3'-azido-2',3'-dideoxy-N-methyl- | 2',3'-dideoxyribose | Azido (-N3) | Cytosine | N-methyl |

| 3'-azido-3'-deoxythymidine (AZT) | 2',3'-dideoxyribose | Azido (-N3) | Thymine | None |

| 2',3'-dideoxycytidine (ddC) | 2',3'-dideoxyribose | Hydrogen (-H) | Cytosine | None |

| 3'-azido-2',3'-dideoxyguanosine (B1384153) (AzddGuo) | 2',3'-dideoxyribose | Azido (-N3) | Guanine | None |

Structure

3D Structure

Properties

CAS No. |

115913-78-5 |

|---|---|

Molecular Formula |

C10H14N6O3 |

Molecular Weight |

266.26 g/mol |

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one |

InChI |

InChI=1S/C10H14N6O3/c1-12-8-2-3-16(10(18)13-8)9-4-6(14-15-11)7(5-17)19-9/h2-3,6-7,9,17H,4-5H2,1H3,(H,12,13,18)/t6-,7+,9+/m0/s1 |

InChI Key |

UWWRTDIZTFXDNX-LKEWCRSYSA-N |

Isomeric SMILES |

CNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |

Canonical SMILES |

CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Azido 2 ,3 Dideoxy N Methylcytidine

Strategies for Stereoselective Synthesis of the Dideoxyribofuranosyl Moiety

The synthesis of the 2',3'-dideoxyribofuranosyl moiety is a foundational step in preparing a wide range of nucleoside analogs, including those active against HIV. oup.com A primary challenge is controlling the stereochemistry at the various chiral centers of the sugar ring. Methodologies often begin from readily available ribonucleosides, which possess the correct stereoconfiguration at C1' and C4'.

One common strategy involves the radical deoxygenation of a 2',3'-bisxanthate derivative of a ribonucleoside. oup.com This process typically involves:

Protection of the 5'-hydroxyl group, often with a silyl (B83357) ether like tert-butyldiphenylsilyl (TBDPS) or tert-butyldimethylsilyl (TBS). oup.com

Formation of a 2',3'-bisxanthate by reacting the protected nucleoside with carbon disulfide (CS₂) and a strong base, followed by alkylation with an alkyl halide like bromoethane. oup.com

A radical-initiated deoxygenation reaction to remove both the 2'- and 3'-hydroxyl groups. While historically this step used hazardous reagents like tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), more environmentally friendly methods have been developed using tris(trimethylsilyl)silane (B43935) (TTMSS) as the radical mediator. oup.com

An alternative approach for creating dideoxynucleosides is through the deoxygenation of a 2'-O-substituted guanosine (B1672433) derivative, which can proceed with a nih.govnsf.gov-hydride shift rearrangement to yield a protected 2-deoxy-threo-pentofuranosyl intermediate. This method can achieve a high degree of stereoselectivity. nih.gov These strategies ultimately yield a dideoxy sugar framework upon which other modifications can be made.

Regioselective Azidation at the 3'-Position of Nucleosides

The introduction of an azido (B1232118) (N₃) group specifically at the 3'-position is critical for the biological activity of compounds like zidovudine (B1683550) (AZT) and related analogs. This transformation requires the creation of a good leaving group at the 3'-position, followed by nucleophilic substitution with an azide (B81097) salt.

A reliable method involves the transformation of a precursor with a free 3'-hydroxyl group into a 3'-O-mesylate. nih.gov The mesylate group (a sulfonyl ester) is an excellent leaving group. Subsequent treatment with lithium azide (LiN₃) in a suitable solvent like dimethylformamide (DMF) displaces the mesylate to yield the desired 3'-azido nucleoside. nih.gov This Sₙ2 reaction typically proceeds with inversion of stereochemistry at the C3' center.

Another established route involves the ring-opening of a 2,3'-anhydro nucleoside intermediate. For example, the synthesis of azidothymidine (AZT) can be achieved by treating 5'-O-benzoyl-2,3'-anhydrothymidine with alkylammonium azides in an aprotic organic solvent. google.com This method opens the strained anhydro ring to install the azido group at C3' and a hydroxyl at C2'. Optimization of this reaction by using a solvent mixture of a dipolar aprotic solvent (like DMF) with 1,4-dioxane (B91453) has been shown to increase the yield to 85-87%. google.com

A more direct approach for converting alcohols to azides utilizes reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP), which can transform alcohols into the corresponding azides under mild conditions, avoiding the need for a two-step activation-substitution process. organic-chemistry.org

| Method | Starting Material | Key Reagents | Outcome | Reference |

| Mesylate Displacement | 3'-Hydroxy nucleoside | 1. Mesyl chloride (MsCl)2. Lithium azide (LiN₃) | 3'-Azido nucleoside | nih.gov |

| Anhydro Ring Opening | 2,3'-Anhydro nucleoside | Alkylammonium azide | 3'-Azido nucleoside | google.com |

| Direct Azidation | 3'-Hydroxy nucleoside | ADMP, DBU | 3'-Azido nucleoside | organic-chemistry.org |

Chemical Approaches to N-Methylation of the Cytosine Base

N-methylation of the exocyclic N4-amino group of cytosine creates N4-methylcytidine (m4C), a modification found naturally in some nucleic acids. wikipedia.orgfrontiersin.org Several chemical methods exist to achieve this modification on cytidine (B196190) nucleosides.

A direct and efficient protocol for synthesizing the phosphoramidite (B1245037) building block of m4C starts from a partially protected cytidine. nsf.govnih.gov The key methylation step involves using a strong base like sodium hydride (NaH) to deprotonate the nucleoside, followed by the addition of a methylating agent such as methyl iodide (MeI). nsf.gov The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) over 24 hours. nsf.gov

An alternative strategy involves converting the C4-carbonyl of a uridine (B1682114) or protected cytidine into a more reactive intermediate. One such method uses N4-benzoyl protected cytidines, but this can lead to a problematic side reaction where the N4-benzoyl group is partially substituted by methylamine (B109427) during deprotection, resulting in the undesired N4-methylated cytidine derivative. d-nb.info To circumvent this, N4-acetyl protection is preferred as it is less prone to this transamination. d-nb.info

Another synthetic route involves a bisulfite-catalyzed transamination reaction. The synthesis of N4-methyl-dCTP has been demonstrated by treating dCTP with a solution containing methylammonium (B1206745) chloride and sodium bisulfite at pH 6.5. google.com This method directly converts the exocyclic amine of cytosine to a methylamino group.

| Method | Key Reagents | Description | Reference |

| Direct Methylation | Sodium Hydride (NaH), Methyl Iodide (MeI) | Deprotonation of a protected cytidine followed by alkylation with methyl iodide. | nsf.gov |

| Bisulfite-Catalyzed Transamination | Methylammonium chloride, Sodium bisulfite | Direct conversion of the C4-amino group to an N4-methylamino group on the nucleotide. | google.com |

| Protection/Deprotection Side Reaction | Methylamine (during deprotection) | Unwanted N-methylation can occur when deprotecting N4-benzoyl-protected cytidines with methylamine. | d-nb.info |

Glycosidic Bond Formation in Nucleoside Synthesis

The creation of the N-glycosidic bond, which links the C1' of the sugar to the N1 of a pyrimidine (B1678525) base like cytosine, is a cornerstone of nucleoside synthesis. nih.govwikipedia.orgnih.gov Achieving high yield and correct stereochemistry (typically the β-anomer) is a primary goal.

The Vorbrüggen glycosylation is one of the most widely used methods. nih.gov This procedure involves coupling a protected sugar (with a leaving group like an acetate (B1210297) at C1') with a silylated heterocyclic base. The silylation of the base, for instance with hexamethyldisilazane (B44280) (HMDS), increases its solubility and nucleophilicity. The reaction is promoted by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). nih.gov For pyrimidines, this method reliably forms the desired N1-glycosidic bond. nih.gov

Stereochemical control is often achieved through neighboring group participation. If the sugar moiety has an acyl protecting group (like acetyl or benzoyl) at the C2' position, it can form a cyclic acyloxonium ion intermediate, which blocks the α-face of the sugar. This ensures that the nucleobase attacks from the β-face, resulting in the desired β-nucleoside. nih.gov In the case of 2'-deoxynucleosides or 2',3'-dideoxynucleosides, where no C2'-hydroxyl group is present, this neighboring group participation is not possible, and mixtures of α and β anomers can be formed, requiring careful control of reaction conditions or chromatographic separation. nih.gov

Synthesis of Related 3'-Azido-2',3'-dideoxycytidine Derivatives

The synthetic strategies developed for cytidine analogs are often applicable to other nucleosides. Several related 3'-azido-2',3'-dideoxynucleoside derivatives have been synthesized and studied.

Purine (B94841) Derivatives: A series of 3'-azido-2',3'-dideoxypurine nucleosides, including the guanosine analog, have been synthesized. nih.gov One effective method is a chemical transglycosylation reaction, where a pre-formed modified sugar is transferred from one base to another. nih.gov For instance, 3'-azido-2',3'-dideoxyguanosine (B1384153) derivatives were prepared starting from a protected guanosine, which was deoxygenated and then converted to a 3'-O-mesylate for subsequent azidation with lithium azide. nih.gov

Thymidine (B127349) Derivatives: The most famous related compound is 3'-azido-2',3'-dideoxythymidine (AZT, Zidovudine). Its synthesis is well-established and often proceeds through a 2,3'-anhydrothymidine (B14821) intermediate, which is then opened with an azide source. google.com Other derivatives, such as a 5'-methylphosphonic acid diphosphate (B83284) analog of AZT, have also been synthesized to explore structure-activity relationships. nih.gov

Other Cytidine Derivatives: The triphosphate form, 3'-azido-2',3'-dideoxycytidine-5'-triphosphate (3'-azido-ddCTP), is a crucial derivative as it is the active form that interacts with viral polymerases. jenabioscience.com Its synthesis involves phosphorylation of the corresponding nucleoside.

Optimization of Synthetic Protocols for N-Methylated Azido-Dideoxycytidine Analogs

Choice of Protecting Groups: The selection of appropriate protecting groups for the hydroxyl functions of the sugar and the exocyclic amine of cytosine is critical. As noted, using an N4-acetyl group on cytosine is preferable to an N4-benzoyl group when deprotection with methylamine is planned, as it prevents the formation of N4-methyl byproducts. d-nb.info For the sugar moiety, silyl ethers are commonly used for their ease of application and selective removal. oup.com

Reagent Selection: The use of modern, more efficient, and safer reagents can significantly improve a protocol. For instance, replacing the hazardous Bu₃SnH/AIBN system with the less toxic (Me₃Si)₃SiH for radical deoxygenation enhances the safety and environmental profile of the synthesis. oup.com Similarly, using a direct azidation reagent like ADMP can shorten the synthetic route from a two-step activation/substitution to a single step. organic-chemistry.org

Reaction Conditions: Fine-tuning reaction conditions such as solvent, temperature, and reaction time is crucial. The yield of the azidation of anhydrothymidine was substantially increased by using a mixture of a dipolar solvent and 1,4-dioxane instead of a single solvent. google.com For N-methylation, careful control of stoichiometry and temperature is needed to prevent undesired side reactions or di-methylation. nsf.gov

Purification Methods: Each intermediate in the synthesis must be purified to prevent the carry-over of impurities into subsequent steps. This typically involves silica (B1680970) gel chromatography. nsf.govd-nb.info The final product purification is often achieved through techniques like HPLC to ensure high purity. nsf.gov

By systematically addressing these aspects, a robust and efficient synthetic route can be developed for complex target molecules like N-methylated azido-dideoxycytidine analogs.

Intracellular Phosphorylation Pathways of N-Methylated 3'-Azido-2',3'-dideoxycytidine

For nucleoside analogs to exert their effects, they must first be phosphorylated to their mono-, di-, and triphosphate forms. nih.gov This bioactivation cascade is a critical determinant of their therapeutic potential.

The initial and often rate-limiting step in the activation of cytidine analogs is the first phosphorylation, catalyzed predominantly by deoxycytidine kinase (dCK). broadpharm.com The efficiency of this step is highly dependent on the structural features of the nucleoside analog. For 2',3'-dideoxycytidine (ddC), dCK is the primary enzyme responsible for its conversion to ddC-monophosphate. broadpharm.com

The introduction of a methyl group at the N4 position of the cytosine ring, as in N-methyl-AZC, is likely to alter its recognition by dCK. Studies on N4-acetyl-2'-deoxycytidine have shown that modifications at this position can be tolerated by dCK, although phosphorylation efficiency may vary. google.com For instance, while one study showed dCK converted N4-acetyl-2'-deoxycytidine to its monophosphate with high efficiency, the impact of a simple methyl group on the azido-containing dideoxyribose scaffold of N-methyl-AZC has not been specifically documented. google.com It is plausible that the steric bulk and altered electronic properties of the N-methylated base could either hinder or be accommodated by the active site of dCK, thereby influencing the rate of the initial phosphorylation step.

Following the initial phosphorylation by dCK, the resulting N-methyl-AZC-monophosphate must undergo two further phosphorylation steps to yield the active triphosphate form. These subsequent phosphorylations are catalyzed by other cellular nucleoside monophosphate and diphosphate kinases.

In the case of related compounds like 3'-azido-3'-deoxythymidine (AZT), the conversion of the monophosphate to the diphosphate is known to be a relatively slow step. nih.gov Similarly, for ddC, the accumulation of the triphosphate metabolite is a crucial factor in its activity. acs.org It is anticipated that N-methyl-AZC would follow a similar sequential phosphorylation pathway. The efficiency of these subsequent steps for the N-methylated analog remains to be experimentally determined, but they are essential for the generation of the active N-methyl-AZC-triphosphate.

Interaction of N-Methylated 3'-Azido-2',3'-dideoxycytidine Triphosphate with Nucleic Acid Polymerases

The triphosphate form of N-methyl-AZC is the active molecule that interacts with DNA polymerases, the enzymes responsible for synthesizing DNA. This interaction is the cornerstone of its mechanism of action.

N-methyl-AZC-triphosphate is designed to mimic the natural substrate, deoxycytidine triphosphate (dCTP). By doing so, it can compete with dCTP for the active site of DNA polymerases. acs.org Research on the related compound, N4-methyl-2'-deoxycytidine 5'-triphosphate (N4medCTP), has demonstrated that it can indeed be utilized by DNA polymerases, such as Taq polymerase, albeit with lower efficiency than the natural dCTP. nih.gov This suggests that the N-methyl group does not completely prevent binding to the polymerase active site.

The inhibition of DNA polymerases by nucleoside analog triphosphates is typically competitive with respect to the corresponding natural deoxynucleoside triphosphate. acs.orgnih.gov Therefore, it is expected that N-methyl-AZC-triphosphate would act as a competitive inhibitor of dCTP during DNA synthesis. The affinity of N-methyl-AZC-triphosphate for the polymerase active site compared to dCTP (represented by the Ki/Km ratio) would be a key determinant of its inhibitory potency.

| Enzyme | Ki (µM) | Mode of Inhibition | Reference |

|---|---|---|---|

| DNA Polymerase α | >1000 | Marginally Inhibitory | nih.gov |

| DNA Polymerase δ | 250 | Competitive with dTTP | nih.gov |

| DNA Polymerase ε | 320 | Competitive with dTTP | nih.gov |

This table presents data for the related compound AZT-TP to illustrate the principle of competitive inhibition. Direct Ki values for N-methyl-AZC-triphosphate are not currently available.

The defining feature of N-methyl-AZC, and other 3'-azido nucleoside analogs, is the presence of an azido (-N3) group at the 3' position of the deoxyribose sugar, in place of the hydroxyl (-OH) group found in natural nucleotides. apexbt.com This 3'-hydroxyl group is essential for the formation of the phosphodiester bond that links one nucleotide to the next in a growing DNA chain.

Once a DNA polymerase incorporates N-methyl-AZC-monophosphate from its triphosphate precursor into the growing DNA strand, the absence of the 3'-hydroxyl group makes it impossible for the polymerase to add the next nucleotide. apexbt.com The 3'-azido group effectively acts as a "dead end," leading to the termination of DNA chain elongation. jenabioscience.com This mechanism of chain termination is a well-established principle for many antiviral and anticancer nucleoside analogs. apexbt.com

Interactions with Other Intracellular Enzymes

Furthermore, some nucleoside analogs have been shown to interact with enzymes involved in DNA methylation. medchemexpress.com For example, N4-Methylcytidine has been described as a cytidine analog with the potential to inhibit DNA methyltransferases. Whether N-methyl-AZC possesses similar activity has not been determined but represents a potential area for further investigation.

| Enzyme | Km (µM) | Reference |

|---|---|---|

| Cytoplasmic dCyd kinase | 180 ± 30 | acs.org |

| Mitochondrial dCyd kinase | 120 ± 20 | acs.org |

This table provides the Michaelis-Menten constants (Km) for the parent compound ddC, indicating its affinity for deoxycytidine kinases. The affinity of the N-methylated derivative may differ.

Molecular Mechanisms of Action and Biochemical Interactions

Metabolism by Cytidine Deaminases

Cytidine deaminases are enzymes that catalyze the hydrolytic deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. This enzymatic conversion can significantly impact the efficacy and metabolic profile of cytidine-based nucleoside analogs.

The metabolism of the related compound, 3'-azido-2',3'-dideoxy-5-methylcytidine, by cytidine deaminases exhibits species-specific variations. Pharmacokinetic studies have revealed that in rats, this compound is not significantly deaminated to its corresponding thymidine (B127349) analog, 3'-azido-3'-deoxythymidine (AZT). nih.gov However, in rhesus monkeys, the metabolic profile is different, with the detection of a compound exhibiting retention time and ultraviolet spectra characteristics similar to AZT, suggesting that deamination does occur in this species. nih.gov This highlights the critical role of the host organism's enzymatic makeup in determining the metabolic pathway of the drug.

Table 1: Species-Dependent Deamination of 3'-azido-2',3'-dideoxy-5-methylcytidine

| Species | Deamination to AZT | Reference |

| Rats | Not detected | nih.gov |

| Rhesus Monkeys | Detected | nih.gov |

Role of Nucleoside Salvage Pathway Enzymes

The nucleoside salvage pathway is a crucial metabolic route for the activation of many nucleoside analogs. wikipedia.orgmdpi.com This pathway utilizes pre-existing bases and nucleosides to synthesize nucleotides, bypassing the de novo synthesis pathway. wikipedia.orgmdpi.comthe-scientist.com For nucleoside analogs to exert their biological effects, they must typically be converted to their triphosphate form, a process initiated by nucleoside kinases within the salvage pathway.

While direct studies on the phosphorylation of "Cytidine, 3'-azido-2',3'-dideoxy-N-methyl-" are not available, the metabolic pathways of similar 3'-azido-2',3'-dideoxynucleosides provide strong evidence for the essential role of nucleoside salvage pathway enzymes. For these analogs to become active, they must be successively phosphorylated to their monophosphate, diphosphate (B83284), and ultimately triphosphate forms.

For example, the antiviral activity of 3'-azido-2',3'-dideoxy-5-methylcytidine is dependent on its conversion to the 5'-triphosphate derivative. nih.gov This triphosphate form acts as a competitive inhibitor of the viral reverse transcriptase. nih.gov The initial and rate-limiting step in this activation cascade is the phosphorylation to the monophosphate, catalyzed by a nucleoside kinase. Similarly, studies on 3'-azido-2',3'-dideoxyguanosine (B1384153) have shown that it is metabolized to its corresponding nucleotides, with the diphosphate being a predominant intracellular metabolite. nih.gov The formation of the active triphosphate is often the rate-limiting step in the anabolic pathway. nih.gov

The efficiency of these phosphorylation steps can vary significantly between different cell types and can influence both the potency and the toxicity of the compound. The enzymes involved in the nucleoside salvage pathway, such as deoxycytidine kinase and thymidine kinase, play a pivotal role in the activation of these analogs. mdpi.com

Table 2: General Role of Nucleoside Salvage Pathway in the Activation of 3'-Azido-2',3'-dideoxynucleoside Analogs

| Metabolic Step | Enzyme Family | Significance | General Reference |

| Nucleoside to Monophosphate | Nucleoside Kinases | Initial and often rate-limiting activation step | mdpi.com |

| Monophosphate to Diphosphate | Nucleotide Kinases | Intermediate phosphorylation step | nih.gov |

| Diphosphate to Triphosphate | Nucleoside Diphosphate Kinases | Formation of the active therapeutic agent | nih.govnih.gov |

Cellular Metabolism and Pharmacokinetic Insights at the Cellular Level

Cellular Uptake and Efflux Kinetics of N-Methylated 3'-Azido-2',3'-dideoxycytidine

The entry of nucleoside analogs into cells is typically mediated by nucleoside transport proteins. For related compounds like 3'-azido-3'-deoxythymidine (AZT), transport mechanisms have been investigated. For instance, while AZT is recognized by the organic anion transport system in the rat choroid plexus, it is not significantly transported by this system. nih.gov The specific transporters involved in the uptake and efflux of 3'-azido-2',3'-dideoxy-N-methylcytidine have not been fully elucidated. However, it is plausible that it utilizes one or more of the known human concentrative and equilibrative nucleoside transporters (hCNTs and hENTs). The N-methylation of the cytidine (B196190) base may influence its affinity for these transporters, potentially altering its uptake and efflux kinetics compared to its non-methylated counterpart.

Intracellular Metabolic Fate and Metabolite Profiling

Once inside the cell, 3'-azido-2',3'-dideoxy-N-methylcytidine, like other dideoxynucleosides, is expected to undergo sequential phosphorylation to its 5'-mono-, di-, and triphosphate forms. This process is essential for its pharmacological activity. The initial and rate-limiting step is the conversion to the 5'-monophosphate, catalyzed by a nucleoside kinase. For its parent compound, 3'-azido-2',3'-dideoxycytidine, deoxycytidine kinase is the primary enzyme responsible for this initial phosphorylation.

Subsequent phosphorylation to the diphosphate (B83284) and then the active triphosphate is carried out by nucleoside monophosphate and diphosphate kinases, respectively. Studies on AZT have shown that the conversion of the monophosphate to the diphosphate can be a bottleneck, leading to a relatively high accumulation of the monophosphate form within the cell. clinpgx.org A similar metabolic profile can be anticipated for 3'-azido-2',3'-dideoxy-N-methylcytidine, with the triphosphate being the active metabolite that can be incorporated into DNA.

In addition to anabolic pathways, novel metabolic routes have been identified for related compounds. For example, 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU) can be metabolized to 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine. nih.gov It is conceivable that 3'-azido-2',3'-dideoxy-N-methylcytidine could also be a substrate for the formation of such sugar nucleotide derivatives.

Table 1: Anticipated Intracellular Metabolites of 3'-azido-2',3'-dideoxy-N-methylcytidine

| Metabolite | Abbreviation | Formation Pathway |

| 3'-azido-2',3'-dideoxy-N-methylcytidine-5'-monophosphate | N-Me-AzddCMP | Phosphorylation by deoxycytidine kinase |

| 3'-azido-2',3'-dideoxy-N-methylcytidine-5'-diphosphate | N-Me-AzddCDP | Phosphorylation by nucleoside monophosphate kinase |

| 3'-azido-2',3'-dideoxy-N-methylcytidine-5'-triphosphate | N-Me-AzddCTP | Phosphorylation by nucleoside diphosphate kinase |

| 3'-amino-2',3'-dideoxy-N-methylcytidine | N-Me-AMddC | Reduction of the 3'-azido group |

Influence of Cellular Enzyme Expression on Metabolic Activation

The efficiency of the metabolic activation of 3'-azido-2',3'-dideoxy-N-methylcytidine is highly dependent on the expression levels of the activating enzymes in different cell types. The activity of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation, is a key determinant. Cells with higher levels of dCK would be expected to produce more of the monophosphate metabolite, leading to greater subsequent formation of the active triphosphate.

The expression of dCK can vary significantly between different cell types and can also be influenced by the cell cycle phase. This differential expression can contribute to cell-type-specific activity of the compound.

Catabolic Pathways and Degradation of Azido-Dideoxynucleosides

A significant catabolic pathway for 3'-azido-2',3'-dideoxynucleosides involves the reduction of the 3'-azido group to a 3'-amino group. nih.gov This conversion has been demonstrated for compounds like AZT and 3'-azido-2',3'-dideoxycytidine in rat liver microsomes. nih.gov The enzymatic reaction is mediated by cytochrome P-450 and NADPH-cytochrome P-450 reductase. nih.gov Therefore, it is highly probable that 3'-azido-2',3'-dideoxy-N-methylcytidine is also a substrate for this reductive pathway, leading to the formation of 3'-amino-2',3'-dideoxy-N-methylcytidine.

Another potential route of degradation for cytidine analogs is deamination by cytidine deaminase. However, some modified nucleosides exhibit resistance to this enzyme. For example, 2',3'-dideoxy-2',3'-didehydrocytidine was not degraded by mouse kidney cytidine deaminase. nih.gov The N-methylation of the cytidine base in the target compound may also confer resistance to deamination.

Glucuronidation is another common pathway for the metabolism and elimination of nucleoside analogs. For 3'-azido-2',3'-dideoxyuridine, a 5'-O-glucuronide has been identified as a urinary metabolite in rhesus monkeys. This suggests that glucuronidation could also be a relevant catabolic pathway for 3'-azido-2',3'-dideoxy-N-methylcytidine in vivo.

Table 2: Key Enzymes in the Metabolism of 3'-azido-2',3'-dideoxynucleosides

| Enzyme | Role | Substrate (Analog) | Product (Analog) |

| Deoxycytidine Kinase (dCK) | Anabolism (Phosphorylation) | 3'-azido-2',3'-dideoxycytidine | 3'-azido-2',3'-dideoxycytidine-5'-monophosphate |

| Cytochrome P-450 Reductase | Catabolism (Reduction) | 3'-azido-2',3'-dideoxynucleosides | 3'-amino-2',3'-dideoxynucleosides |

| UDP-Glucuronosyltransferase | Catabolism (Glucuronidation) | 3'-azido-2',3'-dideoxyuridine | 3'-azido-2',3'-dideoxyuridine-5'-O-glucuronide |

Structure Activity Relationship Sar Studies of N Methylated 3 Azido 2 ,3 Dideoxycytidine Analogs

Impact of the 3'-Azido Group on Biochemical Activity and Enzyme Interactions

The introduction of an azido (B1232118) (N₃) group at the 3'-position of the deoxyribose sugar is a critical modification in many potent antiviral nucleosides, most notably in zidovudine (B1683550) (AZT). This substitution has profound effects on the compound's biochemical profile.

For a dideoxynucleoside analog to be active, it must first be phosphorylated by host cell kinases to its 5'-triphosphate form. The 3'-azido group is generally well-tolerated by these kinases. For instance, 3'-azido-3'-deoxythymidine (AZT) is efficiently phosphorylated by cytosolic thymidine (B127349) kinase. nih.gov Similarly, 3'-azido-2',3'-dideoxycytidine (AzddCyd) and its analogs are substrates for deoxycytidine kinase. nih.gov However, the efficiency of these phosphorylation steps can be a limiting factor. Studies on 3'-azido-2',3'-dideoxyguanosine (B1384153) (AzddGuo) revealed that the formation of the active triphosphate was rate-limited by nucleoside diphosphate (B83284) kinase. nih.gov

Once converted to the triphosphate, the 3'-azido group becomes a key determinant of enzyme interaction at the level of DNA polymerase or reverse transcriptase. The triphosphate form of azido-nucleosides acts as a competitive inhibitor and, more importantly, as a chain terminator. nih.gov After being incorporated into a growing DNA chain, the 3'-azido group prevents the formation of the next 3',5'-phosphodiester bond, halting DNA elongation. nih.gov This mechanism is central to the anti-retroviral activity of compounds like AZT. nih.govacs.org The 3'-azido-2',3'-dideoxycytidine triphosphate would be expected to function similarly.

The azido group itself is a small, sterically acceptable substituent that can influence the conformation of the sugar ring, which in turn affects how the nucleoside analog binds to the active site of an enzyme. nih.govnih.gov The selective inhibition of viral reverse transcriptase over cellular DNA polymerases is a hallmark of successful azido-containing drugs. 3'-azidothymidine triphosphate (AZT-TP) competes for HIV reverse transcriptase approximately 100-fold more effectively than for cellular DNA polymerase alpha, providing a basis for its selective antiviral activity. nih.gov Many synthesized 3'-azido purine (B94841) nucleosides have also demonstrated potent anti-HIV activity with low toxicity. nih.gov

Role of N-Methylation on the Base Moiety in Enzyme Recognition and Activity

Methylation of the nucleobase can significantly alter the properties of a nucleoside analog, affecting its interaction with enzymes and its ability to form base pairs. nih.gov In the context of Cytidine (B196190), 3'-azido-2',3'-dideoxy-N-methyl-, the methylation occurs on the exocyclic amino group of the cytosine base (N⁴-methylcytidine).

This modification can have several consequences:

Enzyme Recognition: Cellular enzymes that metabolize nucleosides and nucleotides can be sensitive to base modifications. DNA methyltransferases (DNMTs), for example, specifically recognize and methylate bases, and their activity can be inhibited by nucleoside analogs with modified bases. nih.gov Conversely, the presence of a methyl group can block or impair the action of other enzymes, such as certain restriction enzymes. takarabio.comyoutube.com The N⁴-methyl group on the cytidine base could influence the affinity of the analog for kinases responsible for its phosphorylation or for the target viral polymerase.

Hydrogen Bonding: N⁴-methylcytidine can still form a Watson-Crick base pair with guanine, but the methylation can affect the stability and dynamics of the hydrogen bonds. nih.gov While methylation at positions that prevent Watson-Crick pairing can force a switch in nucleic acid secondary structure (e.g., from duplex to hairpin), N⁴-methylcytidine is generally considered a duplex-preserving modification. nih.gov However, the methyl group introduces steric bulk and reduces the number of hydrogen bond donors, which can subtly alter the recognition by the polymerase enzyme. nih.gov

Metabolic Stability: Methylation can sometimes protect a compound from enzymatic degradation. For example, it might confer resistance to deamination by cytidine deaminase, an enzyme that can inactivate cytidine analogs by converting them to uridine (B1682114) analogs.

Stereochemical Influences on Biochemical Efficacy of Dideoxynucleoside Analogs

The stereochemistry of the sugar moiety is a critical factor determining the biological activity of nucleoside analogs. Naturally occurring nucleosides are of the D-configuration. However, synthetic analogs with the unnatural L-configuration have shown potent and, in some cases, improved therapeutic profiles. nih.gov

Key findings on the stereochemistry of dideoxynucleoside analogs include:

Differential Activity and Toxicity: Studies comparing β-D-dideoxycytidine (β-D-ddC) with its L-enantiomers (β-L-ddC and β-L-5-F-ddC) revealed that the L-analogs had similar anti-HIV-1 activity but significantly greater anti-HBV activity. nih.gov Crucially, the L-isomers exhibited decreased toxicity in human bone marrow progenitor cells and other cell lines. nih.gov

Enzyme Selectivity: The chirality of the nucleoside analog directly impacts its interaction with the active sites of kinases and polymerases, which are themselves chiral. The efficiency of phosphorylation and the affinity for viral reverse transcriptase versus human DNA polymerases can differ dramatically between D- and L-isomers.

Resistance Profiles: The sugar configuration can play a major role in the pattern of viral resistance. nih.gov HIV-1 strains that are resistant to D-ddC have been found to be susceptible to the corresponding L-ddC analogs, suggesting that they are recognized differently by the mutated reverse transcriptase. nih.gov

Therefore, the stereochemical configuration of Cytidine, 3'-azido-2',3'-dideoxy-N-methyl- (whether it is a D- or L-isomer) would be expected to have a substantial impact on its efficacy, toxicity, and resistance profile.

Comparative SAR with Other 3'-Substituted Dideoxynucleosides

To fully understand the structure-activity relationship of Cytidine, 3'-azido-2',3'-dideoxy-N-methyl-, it is useful to compare it with other analogs where the 3'-substituent is varied. The 3'-position is a key site for modification in anti-retroviral nucleoside research. acs.org

A comparison between 3'-azido and 3'-fluoro substituents on pyrimidine (B1678525) nucleosides has shown that both can lead to potent anti-HIV activity. nih.gov

Table 1: Comparative Anti-HIV Activity of 3'-Substituted Pyrimidine Nucleosides EC₅₀ represents the concentration required for 50% inhibition of HIV-induced cytopathic effect in MT-4 cells.

| Compound | 3'-Substituent | Base | EC₅₀ (µM) |

|---|---|---|---|

| FddThd | Fluoro | Thymine | 0.001 |

| AzddThd (AZT) | Azido | Thymine | 0.004 |

| FddUrd | Fluoro | Uracil | 0.04 |

| AzddUrd | Azido | Uracil | 0.36 |

Data sourced from Balzarini et al., Biochem Pharmacol, 1988. nih.gov

As shown in the table, for both thymidine and uridine analogs, the 3'-fluoro derivatives were more potent than their 3'-azido counterparts in this specific assay. nih.gov However, 3'-azido-3'-deoxythymidine (AzddThd, or AZT) exhibited a much higher selectivity index (a measure of antiviral efficacy versus cytotoxicity) than its fluoro-analog. nih.gov This highlights that potency alone does not determine therapeutic value.

Further comparisons show that while 3'-azido and 3'-fluoro substitutions are effective, other modifications can be less so. For example, 3'-substituted 5-ethyluridine (B1619342) derivatives showed no significant antiviral effect. nih.gov Analogs with a 3'-amino group have also been synthesized and evaluated, showing different activity profiles against retroviruses and neoplastic cells. acs.orgacs.org

The comparison of 3'-azido-3'-deoxythymidine (AZT) and 3'-fluoro-3'-deoxythymidine (FLT) revealed that while they have similar anti-HIV-1 potency, FLT can lead to higher intracellular levels of the active triphosphate metabolite. nih.gov This emphasizes that the 3'-substituent directly influences the efficiency of the intracellular activation pathway.

Molecular Mechanisms of Acquired Resistance

Characterization of Enzyme Mutations Conferring Resistance to Azido-Dideoxynucleoside Analogs

The principal target of azido-dideoxynucleoside analogs is the viral reverse transcriptase (RT), an enzyme crucial for converting the viral RNA genome into DNA. Mutations within the gene encoding this enzyme are the most common mechanism of resistance. These mutations can confer resistance through two main strategies: discrimination and excision.

Discrimination involves mutations that enhance the RT's ability to selectively differentiate between the natural deoxynucleoside triphosphate (dNTP) substrate and the activated triphosphate form of the nucleoside analog. nih.gov For instance, the L74V mutation in HIV-1 RT enables the enzyme to effectively discriminate between the natural nucleotide dGTP and the triphosphate form of 3'-azido-2',3'-dideoxyguanosine (B1384153) (3'-azido-ddGTP). nih.govnih.gov This discrimination is primarily driven by a reduced binding affinity for the analog, rather than a slower rate of its incorporation. nih.govnih.gov Similarly, in-vitro selection with 3'-azido-2',3'-dideoxycytidine (3'-azido-ddC) has been shown to select for the V75I mutation in HIV-1 RT, which confers a 5.9-fold resistance compared to the wild-type virus. nih.gov

Excision is a mechanism where the RT enzyme removes the chain-terminating nucleoside analog monophosphate after it has been incorporated into the growing DNA strand. This process is typically ATP-dependent. nih.govnih.gov A key group of mutations known as thymidine (B127349) analog mutations (TAMs) enhances the enzyme's ability to carry out this excision. nih.govnih.gov TAMs include M41L, D67N, K70R, L210W, T215F/Y, and K219Q/E. nih.gov The T215Y mutation, for example, is a primary mutation observed after treatment with 3'-azido-3'-deoxythymidine (zidovudine or AZT) and can reduce susceptibility by approximately 16-fold. pnas.org Research has also identified mutations in the connection and RNase H domains of RT that can significantly increase resistance by modulating the excision process. nih.govpnas.org For example, the K476N mutation in the RNase H domain can partially restore the enzyme's ability to excise an incorporated 3'-azido-ddGMP. nih.govnih.gov

| Mutation(s) | Associated Analog(s) | Primary Mechanism | Reference |

|---|---|---|---|

| L74V | 3'-azido-ddG | Discrimination (reduced binding of analog triphosphate) | nih.govnih.gov |

| V75I | 3'-azido-ddC | Discrimination | nih.gov |

| Thymidine Analog Mutations (TAMs) (e.g., M41L, D67N, K70R, T215Y) | AZT and other thymidine analogs | Enhanced ATP-dependent excision of the incorporated analog | nih.govpnas.org |

| N348I (Connection Domain) | Zidovudine (B1683550), Nevirapine | Confers resistance by affecting template degradation and inhibitor binding | droracle.aipitt.edu |

| K476N (RNase H Domain) | 3'-azido-ddG | Modulates excision by altering RNase H cleavage events | nih.govnih.gov |

Alterations in Cellular Metabolism Leading to Resistance Phenotypes

Azido-dideoxynucleoside analogs are prodrugs, meaning they must be chemically modified by host cell enzymes to become active. nih.govnih.gov This activation process typically involves sequential phosphorylation to yield the pharmacologically active triphosphate form. droracle.airesearchgate.net Resistance can therefore arise from alterations in these cellular metabolic pathways, which effectively reduce the intracellular concentration of the active drug. nih.gov

A primary mechanism of metabolic resistance is the downregulation or deficiency of the cellular kinases responsible for the initial phosphorylation step. researchgate.netki.se For many nucleoside analogs, this crucial first step is catalyzed by enzymes like cytosolic thymidine kinase (TK1) or deoxycytidine kinase (dCK). nih.govmdpi.com For example, a human T-lymphoid cell line resistant to AZT was found to have very low levels of thymidine kinase expression. nih.gov This deficiency prevents the efficient conversion of AZT to its monophosphate form, thereby blocking its subsequent activation and inhibiting its antiviral activity. nih.govnih.gov Studies have shown that this reduced TK expression can be caused by epigenetic changes, specifically the hypermethylation of the TK gene, which silences its transcription. nih.govnih.gov

| Metabolic Alteration | Mechanism of Resistance | Associated Enzyme(s) | Reference |

|---|---|---|---|

| Reduced Drug Phosphorylation | Decreased conversion of the prodrug to its active triphosphate form. | Thymidine Kinase (TK), Deoxycytidine Kinase (dCK) | ki.semdpi.comnih.govnih.gov |

| Epigenetic Silencing | Hypermethylation of the kinase gene (e.g., TK) promoter, leading to reduced enzyme expression. | DNA Methyltransferases (DNMTs) | nih.govnih.gov |

| Altered dNTP Pools | Increased levels of endogenous dNTPs compete with the analog triphosphate, reducing its incorporation into viral DNA. | Ribonucleotide Reductase (RNR) | ki.se |

| Increased Drug Catabolism | Enhanced degradation of the nucleoside analog or its phosphorylated metabolites. | 5'-Nucleotidases (5'-NT) | ki.se |

Role of Exonucleases and DNA Repair Mechanisms in Resistance Modulation

Once an azido-dideoxynucleoside analog is incorporated into the viral DNA, it terminates the chain, blocking further synthesis. explorebiology.org However, both viral and cellular enzymes can play a role in removing the incorporated drug, thereby rescuing DNA synthesis and contributing to resistance.

As mentioned previously, the primary viral mechanism is the ATP-dependent phosphorolytic excision catalyzed by a mutated RT. nih.govnih.gov This reaction is essentially a reversal of the polymerization step, where ATP is used as a pyrophosphate donor to unblock the terminated primer, allowing DNA synthesis to resume. nih.govnih.gov The efficiency of this excision reaction is significantly enhanced by TAMs. nih.gov The introduction of an aromatic group by the T215Y/F mutation, for example, is thought to facilitate this reaction through interactions with the adenine (B156593) base of the ATP molecule used in the excision. nih.gov

In addition to the viral RT, cellular DNA repair enzymes may also contribute to resistance. Studies using Escherichia coli as a model system to investigate AZT toxicity and tolerance have highlighted the importance of exonucleases. nih.gov Research suggests that the proofreading exonuclease activity of DNA polymerases plays a little role in removing the incorporated AZT. nih.gov Instead, an enzyme called Exonuclease III appears to be critical for removing the incorporated analog. nih.gov Mutants lacking the gene for Exonuclease III (xthA) are highly sensitive to AZT, while overproduction of the enzyme provides protection. nih.gov The human ortholog of this enzyme is Apurinic/apyrimidinic endonuclease I (APE1), suggesting it could play a similar role in drug tolerance in human cells by removing the 3' blocking lesion caused by the incorporated analog. nih.gov

| Enzyme/Mechanism | Role in Resistance | Organism/System | Reference |

|---|---|---|---|

| HIV-1 Reverse Transcriptase (with TAMs) | Catalyzes ATP-dependent phosphorolytic removal (excision) of the incorporated chain-terminating analog. | HIV-1 | nih.govnih.govnih.govnih.gov |

| Exonuclease III | Removes incorporated AZT from the 3' end of the nascent DNA strand. | E. coli | nih.gov |

| Apurinic/apyrimidinic endonuclease I (APE1) | Predicted to be the human ortholog of Exonuclease III, potentially involved in removing incorporated analogs. | Human (predicted) | nih.gov |

Advanced Research Methodologies and Analytical Characterization

Chromatographic Separation and Quantification Techniques for N-Methylated 3'-Azido-2',3'-dideoxycytidine and its Metabolites

High-performance liquid chromatography (HPLC) stands as a cornerstone for the separation and quantification of "Cytidine, 3'-azido-2',3'-dideoxy-N-methyl-" and its metabolic byproducts. nih.gov Drawing parallels from the well-established methods for analogous compounds like zidovudine (B1683550) (AZT), reversed-phase HPLC using a C18 column is a common approach. nih.gov The separation is typically achieved through a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov

For sensitive quantification, especially at low concentrations found in biological samples, HPLC is often coupled with ultraviolet (UV) or fluorescence detectors. nih.govnih.gov In some instances, a post-labeling derivatization step with a fluorescent tag, such as dansyl chloride, can significantly enhance detection sensitivity, a technique that has been successfully applied to quantify AZT incorporated into DNA. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity for the quantification of the parent compound and its metabolites. nih.gov This technique allows for the precise identification and measurement of analytes based on their mass-to-charge ratio and fragmentation patterns, minimizing interference from the sample matrix. nih.gov Solid-phase extraction (SPE) is a frequently employed sample preparation method to isolate and concentrate the analytes from plasma or cell extracts before chromatographic analysis, ensuring high recovery and clean samples. nih.gov

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 | Separation based on hydrophobicity. |

| Mobile Phase | Aqueous buffer (e.g., ammonium acetate) and organic solvent (e.g., acetonitrile) | Elution of the compound and its metabolites. |

| Detection | UV (approx. 270-285 nm), Fluorescence, Mass Spectrometry (MS) | Quantification and identification. |

| Sample Preparation | Solid-Phase Extraction (SPE) | Analyte isolation and concentration from biological matrices. |

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive structural confirmation of "Cytidine, 3'-azido-2',3'-dideoxy-N-methyl-" relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. nih.gov For analogous compounds like AZT, NMR studies have been used to determine the conformation of the sugar moiety and the glycosyl angle. nih.gov In the case of "Cytidine, 3'-azido-2',3'-dideoxy-N-methyl-", ¹H NMR would provide information on the number and connectivity of protons, including those on the sugar ring and the methyl group. ¹³C NMR would complement this by identifying the carbon skeleton of the molecule.

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is critical for determining the accurate mass and elemental composition of the compound. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions of the molecule. Tandem mass spectrometry (MS/MS) helps in structural elucidation by analyzing the fragmentation patterns of the parent ion, which can reveal the connectivity of different functional groups. nih.gov This is particularly useful for distinguishing between isomers. nih.gov

| Technique | Information Obtained | Relevance |

|---|---|---|

| ¹H NMR | Proton environment, chemical shifts, and coupling constants. | Confirms the presence and connectivity of hydrogen atoms, including the N-methyl group. |

| ¹³C NMR | Carbon skeleton of the molecule. | Provides a map of the carbon framework. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition. | Confirms the molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns of the molecule. | Provides structural information and helps in identifying metabolites. |

Application of Radiolabeling in Metabolic Tracing Studies

Radiolabeling is a powerful tool for tracing the metabolic fate of "Cytidine, 3'-azido-2',3'-dideoxy-N-methyl-" in biological systems. Isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be incorporated into the molecule to allow for its detection and quantification in various cellular compartments and macromolecules. nih.gov

Metabolic tracing studies using radiolabeled compounds can provide insights into the rate of uptake, intracellular phosphorylation to its active triphosphate form, and incorporation into nucleic acids. For instance, studies with [³H]-labeled 3'-azido-2',3'-dideoxyguanosine (B1384153) have been used to follow its metabolism in cell lines. nih.gov Similarly, ³H-labeled AZT has been instrumental in quantifying its incorporation into cellular DNA. nih.gov

The azide (B81097) group on the molecule also presents an opportunity for bioorthogonal labeling. This involves the metabolic incorporation of the azido-modified nucleoside into cellular DNA or RNA, followed by a "click" reaction with a fluorescently labeled alkyne. nih.govnih.gov This technique allows for the visualization and detection of nucleic acid synthesis and can be a non-radioactive alternative for tracing studies. nih.gov

| Isotope/Label | Application | Detection Method |

|---|---|---|

| Tritium (³H) | Metabolic fate studies, quantification of DNA/RNA incorporation. | Scintillation counting, autoradiography. |

| Carbon-14 (¹⁴C) | Tracing metabolic pathways and identifying metabolites. | Scintillation counting, autoradiography. |

| Azide group (for click chemistry) | Bioorthogonal labeling for imaging nucleic acid synthesis. | Fluorescence microscopy, flow cytometry. |

Theoretical and Computational Investigations of N Methylated 3 Azido 2 ,3 Dideoxycytidine

Conformational Analysis and Dynamics of the Nucleoside Analog

The biological function of a nucleoside analog is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of N-methylated 3'-azido-2',3'-dideoxycytidine focuses on the spatial arrangement of its constituent parts: the furanose ring, the glycosidic bond, and the substituents.

The orientation of the cytosine base relative to the sugar ring is defined by the glycosidic torsion angle (χ). This rotation can lead to syn or anti conformations. For most nucleoside analogs to be active, they must adopt an anti conformation to mimic natural nucleosides and interact correctly with target enzymes.

The introduction of a methyl group on the exocyclic amine of cytosine (N-methylation) can have several conformational consequences. It can introduce steric hindrance, potentially altering the preferred glycosidic torsion angle and the sugar pucker equilibrium. Furthermore, N-methylation can influence the hydrogen bonding capacity of the nucleobase, which is critical for its interaction with enzymes. Computational studies on other N-methylated nucleosides have shown that methylation can affect the conformational mobility and favor specific geometries that may enhance or reduce biological activity. chemrxiv.orgnih.gov

Molecular dynamics (MD) simulations can provide a more detailed picture of the conformational landscape by simulating the movement of the molecule over time. These simulations can reveal the energy barriers between different conformations and the probability of the molecule adopting a biologically active shape.

Table 1: Predicted Conformational Preferences of N-Methylated 3'-Azido-2',3'-dideoxycytidine

| Molecular Feature | Predicted Predominant Conformation | Potential Impact of Substituents |

| Sugar Pucker | Likely a specific North or South pucker | The 3'-azido group is a major determinant of the sugar conformation. |

| Glycosidic Bond | Expected to be in the anti conformation | N-methylation may introduce steric effects influencing this angle. |

| N-Methyl Group | May influence local conformation and H-bonding | Can alter interactions with the enzyme's active site. |

This table is based on theoretical predictions and data from related compounds.

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For N-methylated 3'-azido-2',3'-dideoxycytidine, a primary target for docking studies would be viral reverse transcriptase (RT), a key enzyme in the replication of retroviruses like HIV. pitt.edunih.gov The goal of these simulations is to understand how the nucleoside analog, in its triphosphate form, interacts with the enzyme's active site and competes with natural nucleotides.

Docking studies would involve placing the triphosphate of N-methylated 3'-azido-2',3'-dideoxycytidine into the crystal structure of the target enzyme. The simulation would then calculate the most stable binding poses and estimate the binding affinity. Key interactions typically observed include hydrogen bonds between the nucleobase and amino acid residues in the active site, as well as hydrophobic interactions. nih.govejmo.org The presence of the N-methyl group could potentially lead to additional hydrophobic interactions or, conversely, steric clashes that might reduce binding affinity. nih.gov

Following docking, molecular dynamics simulations can be employed to assess the stability of the enzyme-ligand complex over time. These simulations provide insights into the dynamic nature of the interactions and can reveal subtle conformational changes in both the ligand and the protein upon binding. This information is crucial for understanding the mechanism of inhibition and for designing analogs with improved binding characteristics. chemrxiv.orgchemrxiv.org

Table 2: Hypothetical Key Interactions from Molecular Docking with Reverse Transcriptase

| Interacting Partner | Type of Interaction | Potential Role of N-Methyl Group |

| Active Site Residues | Hydrogen Bonding | May alter the hydrogen bond network compared to the non-methylated analog. |

| Hydrophobic Pockets | van der Waals / Hydrophobic | Could form favorable interactions, potentially increasing binding affinity. |

| Natural Substrate Binding Site | Competitive Inhibition | The analog competes with natural deoxynucleoside triphosphates for binding. |

This table represents a theoretical model of interactions based on general knowledge of nucleoside analog inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity

The distribution of electron density across the molecule can highlight regions that are electron-rich or electron-deficient, which in turn suggests potential sites for interaction with the enzyme. The N-methyl group, being electron-donating, would likely increase the electron density on the cytosine ring, which could modulate its interaction with amino acid residues in the enzyme's active site.

The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. Quantum chemical calculations can determine these values and provide a basis for comparing the reactivity of the N-methylated analog to its non-methylated counterpart and to natural nucleosides.

Furthermore, these calculations can be used to model the reaction mechanism of the nucleoside's incorporation into a growing DNA chain and the subsequent chain termination, which is the ultimate basis of its antiviral activity. By understanding the electronic changes that occur during these steps, researchers can gain a deeper understanding of the factors that contribute to the efficiency of a nucleoside analog as a therapeutic agent. chemrxiv.orgtaylor.edu

Table 3: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Effect of N-Methylation | Significance |

| Charge Distribution | Increased electron density on the cytosine ring | Influences electrostatic interactions with the enzyme. |

| HOMO-LUMO Gap | Potentially altered, affecting reactivity | A key indicator of chemical stability and reactivity. |

| Reactivity Descriptors | Modified chemical potential and hardness | Provides a quantitative measure of the molecule's reactivity. |

This table is based on theoretical predictions from quantum chemical principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.